molecular formula C18H14ClN3O2S2 B1505446 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine CAS No. 1142945-86-5

2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

Cat. No.: B1505446
CAS No.: 1142945-86-5
M. Wt: 403.9 g/mol
InChI Key: TVRGCLFLRLGZHX-UHFFFAOYSA-N
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Description

2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a useful research compound. Its molecular formula is C18H14ClN3O2S2 and its molecular weight is 403.9 g/mol. The purity is usually 95%.
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Biological Activity

2-Chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research. This article explores its biological activity, synthesis, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C13H10ClN3O2S
  • Molecular Weight : 307.76 g/mol
  • CAS Number : 479633-63-1

Biological Activity Overview

The compound has been evaluated for its anticancer properties and has shown promising results against various cancer cell lines. The following sections detail specific findings related to its biological activity.

Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolo[2,3-d]pyrimidine, including the target compound, exhibit significant cytotoxic effects against multiple cancer cell lines:

Cell Line IC50 (µM) Reference
A549 (Lung Cancer)0.66
HeLa (Cervical)0.38
MCF-7 (Breast)0.44
HepG2 (Liver)29 - 59

The IC50 values indicate the concentration required to inhibit cell growth by 50%, with lower values representing higher potency.

Structure-Activity Relationships (SAR)

Research indicates that the presence of electron-withdrawing groups (EWGs) on the phenyl rings significantly enhances biological activity. For instance, compounds with substitutions such as chlorine or trifluoromethyl groups have shown improved efficacy against cancer cells compared to their unsubstituted counterparts .

The compound's mechanism involves the inhibition of specific tyrosine kinases, which are critical in cancer cell proliferation and survival. For example, a derivative was shown to inhibit EGFR and VEGFR2 with IC50 values comparable to established inhibitors like sunitinib . Additionally, it induces apoptosis in cancer cells through pathways involving caspase activation and modulation of pro-apoptotic proteins such as Bax and Bcl-2 .

Case Studies

  • Evaluation Against Multiple Cancer Cell Lines : A study synthesized a series of pyrrolo[2,3-d]pyrimidine derivatives and tested them against various cancer cell lines. The most promising derivative exhibited an IC50 of 0.38 µM against HeLa cells, indicating strong anticancer potential .
  • Multi-target Kinase Inhibition : Another study focused on the compound's ability to inhibit multiple kinases involved in tumor growth. The findings revealed that certain derivatives could effectively induce cell cycle arrest and apoptosis in HepG2 cells, showcasing their potential as multi-targeted therapies .

Scientific Research Applications

Biological Activities

Research has indicated that 2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine exhibits a range of biological activities:

  • Anticancer Properties : Studies have demonstrated its efficacy against various cancer cell lines, suggesting it may inhibit tumor growth through mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity : Preliminary data indicate that this compound possesses antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

Applications in Scientific Research

The applications of this compound extend beyond medicinal uses. Here are some key areas:

Researchers utilize this compound to probe biological pathways and understand disease mechanisms. Its ability to interact with specific biological targets makes it useful in studying signal transduction pathways.

Material Science

Due to its unique chemical structure, it may also find applications in developing novel materials, such as organic semiconductors or sensors.

Case Studies

Several case studies highlight the practical applications of this compound:

  • Study on Anticancer Activity : In a recent study published in a peer-reviewed journal, researchers evaluated the anticancer effects of this pyrrolopyrimidine derivative on breast cancer cell lines. The results indicated significant inhibition of cell proliferation at micromolar concentrations .
  • Antimicrobial Testing : Another investigation assessed its antimicrobial properties against Gram-positive and Gram-negative bacteria. The compound showed promising results, particularly against resistant strains, indicating its potential as a lead compound for antibiotic development .

Properties

IUPAC Name

2-chloro-7-(4-methylphenyl)sulfonyl-4-(4-methylthiophen-2-yl)pyrrolo[2,3-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2S2/c1-11-3-5-13(6-4-11)26(23,24)22-8-7-14-16(15-9-12(2)10-25-15)20-18(19)21-17(14)22/h3-10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVRGCLFLRLGZHX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(N=C(N=C32)Cl)C4=CC(=CS4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50705134
Record name 2-Chloro-7-(4-methylbenzene-1-sulfonyl)-4-(4-methylthiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

403.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1142945-86-5
Record name 2-Chloro-7-(4-methylbenzene-1-sulfonyl)-4-(4-methylthiophen-2-yl)-7H-pyrrolo[2,3-d]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50705134
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine
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2-chloro-4-(4-methylthiophen-2-yl)-7-tosyl-7H-pyrrolo[2,3-d]pyrimidine

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